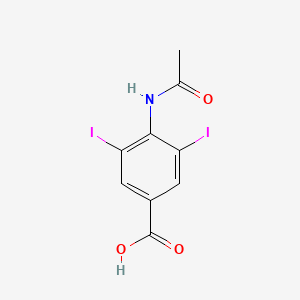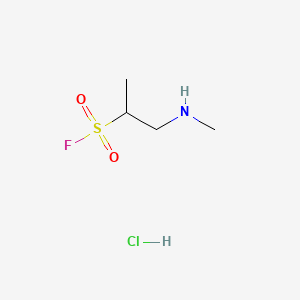
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a versatile chemical compound with a complex structure. It is used in various scientific studies and has significant applications in medical and biochemical research. This compound is known for its unique stability-reactivity balance, making it valuable in different fields .
Vorbereitungsmethoden
The preparation of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves synthetic routes that typically start from sulfonates or sulfonic acids. A one-pot synthesis method has been developed, which features mild reaction conditions using readily available and easy-to-operate reagents . This method allows for the efficient production of sulfonyl fluorides, facilitating the enrichment of the sulfonyl fluoride library .
Analyse Chemischer Reaktionen
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by its unique structure, which allows it to participate in selective covalent interactions with context-specific amino acids or proteins . Common reagents used in these reactions include aqueous solutions of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2), often in the presence of phase transfer catalysts . Major products formed from these reactions include sulfonyl fluoride derivatives, which are valuable in various applications .
Wissenschaftliche Forschungsanwendungen
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a covalent probe for targeting active-site amino acid residues, enabling efficient enzyme inhibition . In medicine, it is utilized in the development of protease inhibitors and diagnostic biomarkers . Additionally, the compound has industrial applications, particularly in the production of functional molecules and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl fluoride group reacts with active-site amino acids, leading to enzyme inactivation . This selective covalent interaction is crucial for its effectiveness as a protease inhibitor and in other biochemical applications .
Vergleich Mit ähnlichen Verbindungen
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is unique compared to other similar compounds due to its specific stability-reactivity balance and selective covalent interaction properties . Similar compounds include other sulfonyl fluorides, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride . These compounds share similar applications but differ in their reactivity and selectivity profiles .
Eigenschaften
Molekularformel |
C4H11ClFNO2S |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
1-(methylamino)propane-2-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C4H10FNO2S.ClH/c1-4(3-6-2)9(5,7)8;/h4,6H,3H2,1-2H3;1H |
InChI-Schlüssel |
YOAANUQVOHWQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


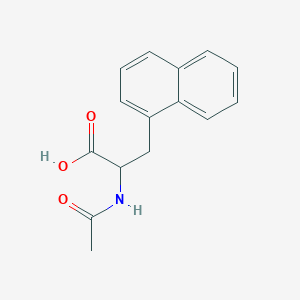
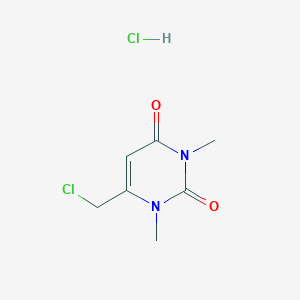
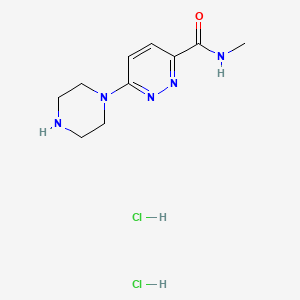



![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)

![4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13480149.png)

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)


